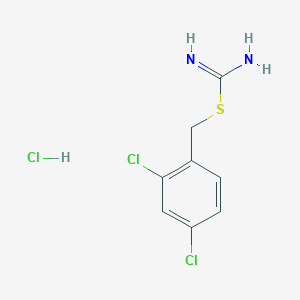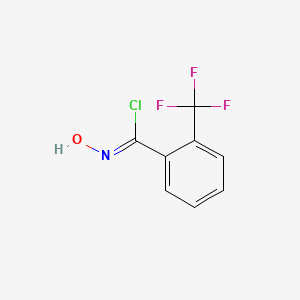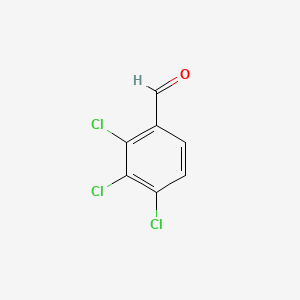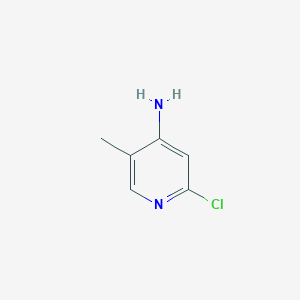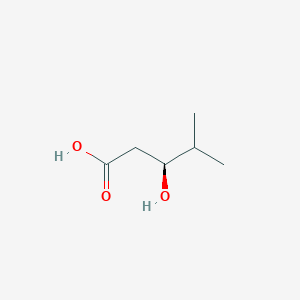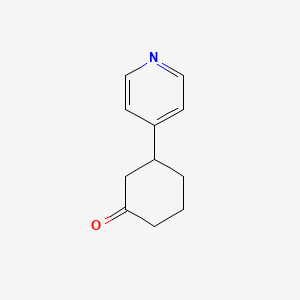
3-(4-Pyridinyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridinyl)cyclohexanone, also known as PCC, is a popular organic compound used in scientific research and various industries. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .
Molecular Structure Analysis
Cyclohexanone, a related compound, exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone show flattening of the ring at the region of the carbonyl group .Physical And Chemical Properties Analysis
3-(4-Pyridinyl)cyclohexanone has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .科学的研究の応用
Chemical Synthesis Building Block
3-(4-Pyridinyl)cyclohexanone: serves as a versatile building block in chemical synthesis . Its structure allows for various chemical modifications, making it suitable for constructing complex organic molecules. This compound can undergo reactions such as nucleophilic addition or condensation to form a wide array of derivatives with potential pharmacological activities.
Medicinal Chemistry
In medicinal chemistry, 3-(4-Pyridinyl)cyclohexanone is used to synthesize compounds with potential therapeutic benefits . Its pyridine moiety is a common feature in drugs that target central nervous system disorders, while the cyclohexanone portion can be modified to enhance the pharmacokinetic properties of the resulting compounds.
Biological Activity Profiling
The compound’s derivatives are often screened for biological activity. By attaching different substituents to the 3-(4-Pyridinyl)cyclohexanone core, researchers can create libraries of compounds to be tested against various biological targets, such as enzymes or receptors .
Material Science
In material science, 3-(4-Pyridinyl)cyclohexanone derivatives can be used to synthesize novel polymers or small molecules that exhibit unique physical properties, such as conductivity or fluorescence. These materials have applications in electronics, photonics, and as sensors .
Catalysis
This compound can also play a role in catalysis. Its structure can be incorporated into catalysts that facilitate a variety of chemical reactions, potentially improving efficiency and selectivity in industrial processes .
Agrochemical Research
In agrochemical research, 3-(4-Pyridinyl)cyclohexanone derivatives can be explored for their potential use as pesticides or herbicides. The pyridine ring, in particular, is a common motif in molecules with herbicidal activity .
Environmental Science
Derivatives of 3-(4-Pyridinyl)cyclohexanone may be studied for their environmental impact, such as their biodegradability or potential to bioaccumulate. Understanding these properties is crucial for developing eco-friendly chemicals .
Analytical Chemistry
Lastly, 3-(4-Pyridinyl)cyclohexanone can be used in analytical chemistry as a standard or reagent in various spectroscopic and chromatographic methods. It can help in the quantification or detection of other substances due to its distinct chemical properties .
特性
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNHIXEVWGHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


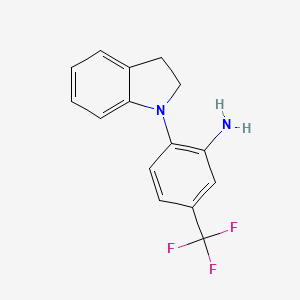
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)


